6-Methoxy-1-benzofuran-3-carboxylic acid
Overview
Description
6-Methoxy-1-benzofuran-3-carboxylic acid is a chemical compound with the molecular formula C10H8O4. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This compound is characterized by a methoxy group at the 6-position and a carboxylic acid group at the 3-position of the benzofuran ring .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit a wide range of biological activities . They are found in many drugs due to their versatility and unique physicochemical properties .
Mode of Action
Benzofuran derivatives have been reported to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The mode of action is likely dependent on the specific biological target and the context in which the compound is acting.
Biochemical Pathways
Benzofuran derivatives have been shown to interact with a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Benzofuran derivatives have been reported to have significant cell growth inhibitory effects in different types of cancer cells .
Biochemical Analysis
Biochemical Properties
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Cellular Effects
Benzofuran derivatives have been shown to inhibit Src kinase , which plays a key role in cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Benzofuran derivatives have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal temperature and pressure .
Dosage Effects in Animal Models
Benzofuran derivatives have been shown to have potent biological activities, suggesting that they may have threshold effects and potentially toxic or adverse effects at high doses .
Metabolic Pathways
Benzofuran derivatives have been shown to interact with enzymes and cofactors , suggesting that they may affect metabolic flux or metabolite levels.
Transport and Distribution
Benzofuran derivatives have been shown to interact with transporters and binding proteins , suggesting that they may affect the localization or accumulation of the compound.
Subcellular Localization
Benzofuran derivatives have been shown to interact with targeting signals or post-translational modifications , suggesting that they may be directed to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-benzofuran-3-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
6-Methoxy-1-benzofuran-3-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-methyl-benzofuran-3-carboxylic acid: Similar structure but with a methyl group at the 2-position.
8-Methoxypsoralen: Another benzofuran derivative used in the treatment of skin diseases.
Angelicin: A benzofuran derivative with therapeutic applications.
Uniqueness
6-Methoxy-1-benzofuran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-methoxy-1-benzofuran-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-6-2-3-7-8(10(11)12)5-14-9(7)4-6/h2-5H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAWVHCIBYVPFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CO2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29822-97-7 | |
Record name | 6-methoxy-1-benzofuran-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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